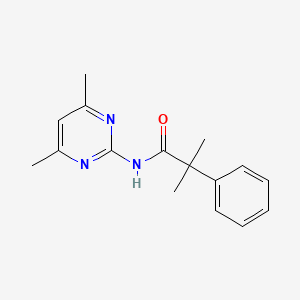
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPP is a synthetic compound that belongs to the class of pyrimidine derivatives and has been found to possess a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide has been shown to be a potent acetylcholine receptor agonist, which makes it a valuable tool for studying the role of acetylcholine in various physiological processes. N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Mécanisme D'action
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide acts as an agonist of the nicotinic acetylcholine receptor (nAChR) and stimulates the release of acetylcholine. This leads to an increase in the activity of the cholinergic system, which is involved in various physiological processes, including learning and memory, muscle contraction, and regulation of the autonomic nervous system.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide has been found to have a variety of biochemical and physiological effects, including the stimulation of the cholinergic system, the modulation of neurotransmitter release, and the regulation of ion channels. N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide has several advantages as a research tool, including its potent activity as an acetylcholine receptor agonist and its ability to stimulate the cholinergic system. However, N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide, including the development of new synthetic methods for N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the exploration of its potential as a research tool for studying the cholinergic system. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide for various applications.
Méthodes De Synthèse
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide can be synthesized through a multistep process that involves the reaction of 4,6-dimethylpyrimidine-2-carboxylic acid with thionyl chloride to form 4,6-dimethylpyrimidine-2-carbonyl chloride. This intermediate is then reacted with 2-methyl-2-phenylpropan-1-amine in the presence of triethylamine to form N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide. The final product can be purified through column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-10-12(2)18-15(17-11)19-14(20)16(3,4)13-8-6-5-7-9-13/h5-10H,1-4H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLKKOIPXSLKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C(C)(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

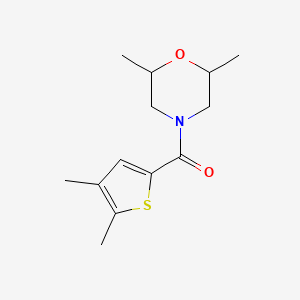
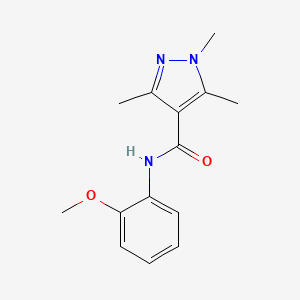
![1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506026.png)

![[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7506031.png)


![1-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7506041.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506048.png)
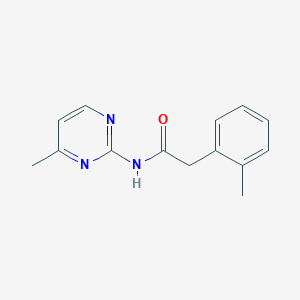
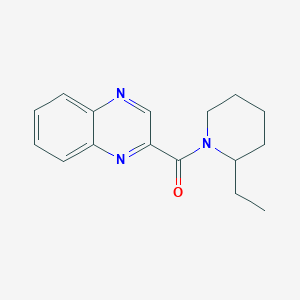
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506078.png)
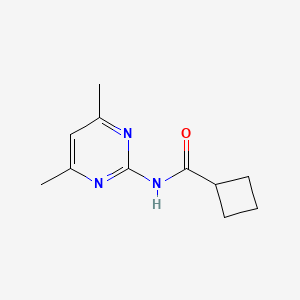
![N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506090.png)